molecular formula C7H4ClN3O B13555303 6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde

6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B13555303
M. Wt: 181.58 g/mol
InChI Key: SWBWFCFXMNECFZ-UHFFFAOYSA-N
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Description

6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 6-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with formamide, followed by oxidation to introduce the aldehyde group at the 3-position. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed:

    Oxidation: 6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

    Reduction: 6-Chloropyrazolo[1,5-a]pyrimidine-3-methanol.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, phosphatases, and other regulatory proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

    6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Similar structure with a bromine atom instead of chlorine.

    6-Fluoropyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Similar structure with a fluorine atom instead of chlorine.

    6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Similar structure with a methyl group instead of chlorine.

Uniqueness: 6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s electronic properties, making it distinct from its bromine, fluorine, and methyl analogs.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

6-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-4H

InChI Key

SWBWFCFXMNECFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C=O)Cl

Origin of Product

United States

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